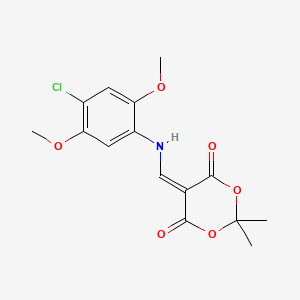
5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic drug of the phenethylamine and amphetamine chemical classes . DOC is a substituted alpha-methylated phenethylamine .
Synthesis Analysis
The synthesis of similar compounds involves the catalytic reduction of nitrobenzene derivatives . For example, 4-chloro-2,5-dimethoxyaniline can be prepared by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene .
Molecular Structure Analysis
The molecular structure of DOC, a related compound, includes a phenethylamine core, which is a common structure in bioactive compounds . The phenethylamine equivalent (lacking the alpha-methyl group) is 2C-C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Reactions : The compound 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is structurally similar to the requested compound, is synthesized from related derivatives, demonstrating its potential in synthetic chemistry. This synthesis showcases the compound's role in producing various chemical derivatives, expanding its applicability in chemical synthesis (Al-Sheikh et al., 2009).
Structural Analysis : The structural analysis of compounds similar to the requested chemical, such as 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reveals their crystalline properties, indicating potential for material science and crystallography studies (Low et al., 2002).
Antimicrobial Activity : Derivatives of 5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit notable antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents (Ghorab et al., 2017).
Pyrolytic Generation Studies : Studies on the pyrolytic generation of methyleneketene from related compounds, such as 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione, provide insights into the thermal behavior and stability of these compounds, essential for applications in thermal analysis and material sciences (Brown et al., 1976).
Applications in Drug Development and Materials Science
Drug Precursor Synthesis : The compound is used for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are important as drug precursors or potential ligands, indicating its importance in pharmaceutical research (Dotsenko et al., 2019).
Theoretical Investigations in Chemistry : Theoretical investigations of the reactions involved in the preparation of derivatives of the compound, including tetraketones, provide valuable insights into the chemical behavior of these compounds, contributing to a deeper understanding of their reaction mechanisms (Silva et al., 2018).
Optical and Electrochemical Properties : Studies on the optical, electrochemical, and thermal properties of Meldrum acid derivatives related to the compound under investigation reveal significant insights into its potential applications in materials science and electronics (Antunes et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[(4-chloro-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO6/c1-15(2)22-13(18)8(14(19)23-15)7-17-10-6-11(20-3)9(16)5-12(10)21-4/h5-7,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUDKHOBHPBQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
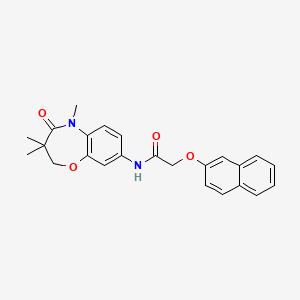
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
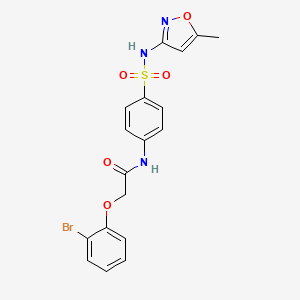
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
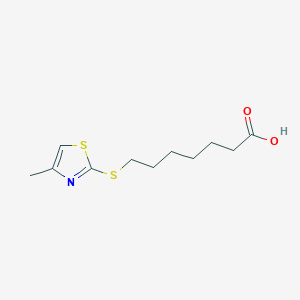
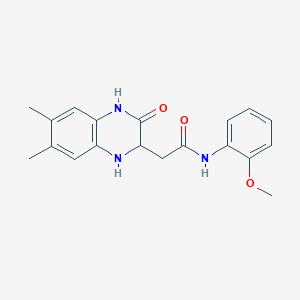
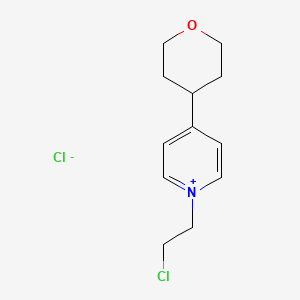
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)
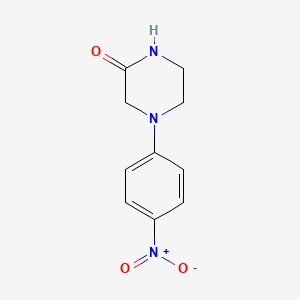
![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)
![N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2699072.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)
